molecular formula C8H17ClN2O B13051182 (R)-3-Amino-1-isopropylpiperidin-2-one hcl

(R)-3-Amino-1-isopropylpiperidin-2-one hcl

Cat. No.: B13051182
M. Wt: 192.68 g/mol
InChI Key: XMMCRTWUVLIWRD-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-1-isopropylpiperidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a piperidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-isopropylpiperidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as piperidinone derivatives.

    Amination: The piperidinone derivative undergoes amination to introduce the amino group at the desired position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-1-isopropylpiperidin-2-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-1-isopropylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and isopropyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-3-Amino-1-isopropylpiperidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-isopropylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride: The enantiomer of the compound with similar structure but different stereochemistry.

    3-Amino-1-methylpiperidin-2-one hydrochloride: A compound with a methyl group instead of an isopropyl group.

    3-Amino-1-ethylpiperidin-2-one hydrochloride: A compound with an ethyl group instead of an isopropyl group.

Uniqueness

®-3-Amino-1-isopropylpiperidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the isopropyl group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

(3R)-3-amino-1-propan-2-ylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)10-5-3-4-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m1./s1

InChI Key

XMMCRTWUVLIWRD-OGFXRTJISA-N

Isomeric SMILES

CC(C)N1CCC[C@H](C1=O)N.Cl

Canonical SMILES

CC(C)N1CCCC(C1=O)N.Cl

Origin of Product

United States

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